Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate

Description

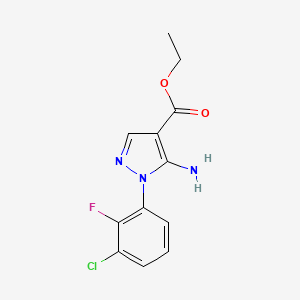

Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 5-amino-substituted pyrazole core, an ethyl carboxylate group at position 4, and a 3-chloro-2-fluorophenyl substituent at position 1. The 3-chloro-2-fluorophenyl group introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity to biological targets compared to simpler aryl substituents.

Properties

IUPAC Name |

ethyl 5-amino-1-(3-chloro-2-fluorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFN3O2/c1-2-19-12(18)7-6-16-17(11(7)15)9-5-3-4-8(13)10(9)14/h3-6H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPADGXNYHDTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=C(C(=CC=C2)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves the condensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazole core. The amino group at position 5 is introduced through nucleophilic substitution or reduction steps.

Stepwise Procedure:

- Step 1: Synthesis of 3-chloro-2-fluoro phenyl hydrazine intermediates via aromatic halogenation.

- Step 2: Condensation of hydrazine with ethyl acetoacetate derivatives bearing the phenyl substituent.

- Step 3: Cyclization under acidic or basic conditions to form the pyrazole ring with the desired substitution pattern.

- Step 4: Functionalization at the 4-position with ethyl carboxylate groups through esterification or amidation.

Example:

A typical route involves reacting 3-chloro-2-fluoro phenyl hydrazine with ethyl acetoacetate in the presence of acetic acid or polyphosphoric acid (PPA) as a cyclizing agent, leading to the formation of the pyrazole ring.

Coupling of Chlorinated and Fluorinated Aromatic Precursors with Pyrazole Derivatives

Method Overview:

This method utilizes aromatic substitution reactions, where chlorinated and fluorinated phenyl groups are coupled with pre-formed pyrazole derivatives containing amino or ester functionalities.

Stepwise Procedure:

- Step 1: Preparation of 3-chloro-2-fluoro phenyl halides via selective halogenation.

- Step 2: Nucleophilic aromatic substitution (SNAr) of the halogenated phenyl with amino-pyrazole intermediates.

- Step 3: Esterification of the pyrazole nucleus with ethyl chloroformate or similar reagents to introduce the carboxylate ester at position 4.

- Step 4: Purification through recrystallization or chromatography.

Example:

In a patent describing pyrazole derivatives as antitumor agents, the coupling of chlorofluorophenyl groups with amino-pyrazoles was achieved using potassium carbonate in DMF at elevated temperatures, facilitating nucleophilic substitution.

Multistep Synthesis via Intermediate Formation and Subsequent Functionalization

Method Overview:

This approach involves synthesizing key intermediates, such as 1-(3-chloro-2-fluorophenyl)-3,5-diaminopyrazole, followed by esterification and amino group modification.

Stepwise Procedure:

- Step 1: Synthesis of 1-(3-chloro-2-fluorophenyl)-3,5-diaminopyrazole via cyclization of hydrazine derivatives with suitable diketones.

- Step 2: Esterification of the 4-position amino group with ethyl chloroformate to form the carboxylate ester.

- Step 3: Introduction of amino groups at position 5 through reduction or substitution reactions.

- Step 4: Final purification and characterization.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Cyclization | Hydrazine derivatives, ethyl acetoacetate | Acidic or basic reflux | Straightforward, high yield | Requires pure intermediates |

| Aromatic Coupling | Halogenated phenyl, amino-pyrazole | SNAr, elevated temperature | High specificity | Limited to halogenation sites |

| Multistep Intermediate | Diketones, hydrazines, chloroformates | Stepwise, controlled | Versatile, adaptable | Longer synthesis time |

Research Findings and Notes

- Reaction Conditions: Most syntheses employ reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Acidic catalysts like acetic acid or polyphosphoric acid facilitate cyclization.

- Yield Optimization: Use of excess reagents, controlled temperature, and purification techniques such as chromatography improve yields.

- Functional Group Compatibility: Halogen substituents on aromatic rings are generally stable under cyclization conditions, allowing for subsequent substitution or coupling reactions.

- Safety and Handling: Reactions involving hydrazines and halogenated aromatics require careful handling due to toxicity and potential environmental hazards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, nitric acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, potassium carbonate.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Anticoagulant Drug Discovery

One of the primary applications of ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate is in the development of anticoagulant drugs targeting Factor XIa (FXIa). Research has shown that derivatives of pyrazole compounds can serve as effective inhibitors for FXIa, which plays a crucial role in the coagulation cascade.

Experimental Procedures:

- Synthesis: Researchers have modified existing compounds by replacing specific moieties to enhance binding affinity and inhibitory potency against FXIa.

- Results: The lead compound demonstrated an in vitro inhibitory potency with a Ki value of 90.37 nM and effective anticoagulation activity in rabbit plasma.

Synthesis of Tranquilizers

The compound also serves as a key intermediate in the synthesis of tranquilizers such as zolazepam. The structural similarity to other pyrazole derivatives facilitates its use in synthesizing pharmacologically active compounds.

Experimental Procedures:

- Synthesis Method: A new acylation method was developed to streamline the production of this intermediate, optimizing reaction conditions and minimizing side products.

- Results: Characterization techniques like NMR and GC-MS confirmed the identity and purity of the synthesized intermediates.

Agrochemical Applications

This compound is also explored in agrochemical formulations. Its properties allow for the development of active ingredients that can be used in crop protection.

Experimental Procedures:

- Formulation Process: The active ingredient is melted and combined with other components to create a solvent-free formulation.

- Results: This method yields an efficient formulation that enhances the stability and efficacy of agrochemical products.

The biological properties of this compound have been investigated across various studies, highlighting its potential anti-inflammatory and anti-cancer activities.

Interaction Studies:

These studies typically focus on:

- Binding Affinity: Evaluating how well the compound interacts with specific biological targets.

- Mechanism of Action: Understanding how the compound exerts its effects at the molecular level.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a systematic comparison of Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate with structurally related compounds:

Substituent Variations on the Aryl Group

Key Observations :

- Melting Points : Bulky or polar substituents (e.g., hydroxyethyl in ) result in lower melting points compared to rigid, planar aryl groups (e.g., thiophene derivatives with mp >260°C ).

Variations in the Pyrazole Substituents

Key Observations :

- Functional Groups : Carboxylates (e.g., COOEt) improve solubility, while nitriles (CN) or thioethers (e.g., methylthio) modulate electronic properties and metabolic stability.

- Synthetic Yields : Derivatives with thiophene-2-carbonyl groups exhibit high yields (92–96%) , suggesting robust synthetic routes for such analogs.

Biological Activity

Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 138907-68-3) is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted with an amino group and a chlorofluorophenyl moiety. The chemical formula is , and its molecular weight is approximately 253.67 g/mol. The presence of halogen atoms (chlorine and fluorine) in the structure contributes to its biological activity by enhancing lipophilicity and modulating receptor interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit potent anticancer properties. For example, compounds with similar structures have shown IC50 values ranging from low micromolar to nanomolar concentrations against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5 | HepG2 | 0.08 - 12.07 | Inhibits tubulin polymerization; G2/M arrest |

| Compound 11a | HeLa | 54.25% growth inhibition | Induces apoptosis via Bcl-2/Bax modulation |

| Ethyl derivative | NCI-H23 | >90% inhibition | Targets EGFR signaling pathway |

Anti-inflammatory Activity

In addition to anticancer effects, this compound has been evaluated for anti-inflammatory properties. Compounds in this class have demonstrated significant inhibition of pro-inflammatory cytokines in vitro, with some exhibiting IC50 values as low as 0.283 mM . The mechanism often involves inhibition of NF-kB signaling pathways and COX enzymes.

Table 2: Anti-inflammatory Activity

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| SR-318 | 0.283 | p38 MAPK |

| Compound X | <100 | COX-2 |

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

- Cytokine Modulation : The compound interferes with the release of pro-inflammatory cytokines such as TNF-alpha, thereby reducing inflammation .

- EGFR Pathway Interference : Docking studies suggest that the compound may bind to the epidermal growth factor receptor (EGFR), influencing cell proliferation and survival pathways .

Study on Anticancer Properties

A recent study evaluated the efficacy of ethyl 5-amino derivatives against various cancer types using both in vitro and in vivo models. The results indicated that these compounds significantly inhibited tumor growth in xenograft models, showcasing their potential as chemotherapeutic agents .

Anti-inflammatory Effects in Animal Models

In vivo studies assessed the anti-inflammatory effects of similar pyrazole derivatives in animal models of acute inflammation. Results showed a marked reduction in edema and inflammatory markers compared to control groups, supporting their use as therapeutic agents for inflammatory diseases .

Q & A

Q. What are the common synthetic routes for Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives are often prepared using ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and substituted phenylhydrazines as precursors. Hydrolysis of intermediates under basic conditions yields the carboxylate group . In related analogs, phenylhydrazine derivatives react with ethyl cyanoacetate or similar reagents to form the pyrazole core, followed by functionalization of the amino and ester groups . Key steps include refluxing in ethanol or methanol, purification via recrystallization (e.g., MeOH/water mixtures), and characterization using -NMR and LC-MS .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. Data collection is performed using diffractometers (e.g., Bruker Kappa APEXII CCD) with Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 150 K) to minimize thermal motion . The SHELX suite (SHELXL, SHELXS) is widely used for structure solution and refinement, employing full-matrix least-squares methods on . Hydrogen atoms are typically constrained using riding models, and anisotropic displacement parameters are refined for non-H atoms . Key metrics include R-factors (<0.05 for high-quality data) and θ ranges (2.4°–25.2°) .

Q. What spectroscopic techniques are used to characterize this compound?

- -NMR : Identifies proton environments (e.g., aromatic protons at δ 7.5–7.7 ppm, ethyl ester groups at δ 4.2–1.3 ppm) .

- LC-MS/APCI-MS : Confirms molecular weight (e.g., m/z 316 [M+H]+ for analogs) .

- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational structural data?

Discrepancies in bond lengths, angles, or torsional parameters may arise from crystal packing effects vs. gas-phase DFT calculations. To address this:

- Compare SC-XRD data (e.g., C–C bond lengths: 1.332–1.400 Å ) with DFT-optimized geometries (B3LYP/6-31G* level).

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing experimental conformations .

- Validate computational models via root-mean-square deviations (RMSD) between experimental and theoretical geometries .

Q. What challenges arise in refining high-Z (heavy atom) structures of halogenated pyrazoles?

Heavy atoms like Cl and F introduce significant electron density, complicating charge density modeling. Strategies include:

Q. How can researchers optimize reaction yields for analogs with sterically hindered substituents?

For derivatives with bulky groups (e.g., 3-chloro-2-fluorophenyl):

- Screen polar aprotic solvents (DMF, DMSO) to enhance solubility.

- Use microwave-assisted synthesis to reduce reaction times and side products.

- Monitor intermediates via TLC or inline LC-MS to identify kinetic vs. thermodynamic pathways .

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions to avoid ester hydrolysis during cyclocondensation .

- Crystallization : Use slow evaporation from DCM/hexane mixtures for high-quality single crystals .

- Data Validation : Cross-check SC-XRD results with DFT-computed electrostatic potential maps to confirm H-bonding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.